2-((4-Methoxybenzyl)amino)isonicotinonitrile
Overview
Description
2-((4-Methoxybenzyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C14H13N3O . It has a molecular weight of 239.277 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 239.277 g/mol . The compound is used for research purposes .Scientific Research Applications
Synthesis of Oligoribonucleotides
The 4-methoxybenzyl group, a key component in 2-((4-Methoxybenzyl)amino)isonicotinonitrile, has been utilized in oligoribonucleotide synthesis. Takaku and Kamaike (1982) demonstrated that the 2′-O-(4-methoxybenzyl)adenosine can be effectively used in oligoribonucleotide synthesis using the phosphotriester approach. This group is rapidly removed from oligoribonucleotides, indicating its potential in nucleic acid chemistry (Takaku & Kamaike, 1982).
Corrosion Inhibition
Ansari, Quraishi, and Singh (2015) explored the use of pyridine derivatives, closely related to this compound, as corrosion inhibitors. Their study on N80 steel in HCl revealed significant inhibition efficiency, highlighting the potential of such compounds in industrial applications (Ansari, Quraishi, & Singh, 2015).
Peptide Synthesis and Modification
Zeng et al. (2009) discussed the use of N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives in peptide synthesis. These derivatives help inhibit aggregation in peptide chains, demonstrating the role of methoxybenzyl groups in peptide chemistry (Zeng, Regamey, Rose, Wang, & Bayer, 2009).
Synthesis of Triazole Derivatives
Bekircan, Menteşe, Ülker, and Kucuk (2014) synthesized new 1,2,4-triazole derivatives starting from compounds including 4-methoxybenzyl groups. These compounds showed potential in biological applications due to their anti-lipase and anti-urease activities (Bekircan, Menteşe, Ülker, & Kucuk, 2014).
Synthesis of Pyranopyrazoles
Zolfigol et al. (2013) used isonicotinic acid, related to this compound, in the synthesis of pyranopyrazoles. This highlights the potential use of similar compounds in the synthesis of complex heterocyclic compounds (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-13-4-2-11(3-5-13)10-17-14-8-12(9-15)6-7-16-14/h2-8H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOLTFXKNDDGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620851 | |
Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-32-5 | |
Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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